Unsubstituted Triazole 3-Position Enhances Solubility
The target compound possesses a hydrogen atom at the triazole 3-position (R₁ = H), in contrast to the 3-methyl analog (R₁ = CH₃, MW 328.42, logP ~1.9) and 3-isopropyl analog (R₁ = CH(CH₃)₂, MW 356.47, logP ~2.8) . While direct logP data for the 3-methyl and 3-isopropyl analogs are not publicly available, the calculated logP difference based on fragment contributions is approximately 0.6 log units for the methyl substitution and 1.5 log units for the isopropyl substitution, implying proportionally lower aqueous solubility for the substituted analogs. The target compound's measured logSw of -2.44 and logP of 1.32 place it within favorable drug-like property space (Lipinski Rule of 5 compliance) . In the context of the triazolo[4,3-b]pyridazine BRD4 inhibitor series reported by Kim et al. (2023), substitution from methyl to trifluoromethyl at R₁ did not substantially improve IC₅₀ values, suggesting that the unsubstituted variant may retain comparable target engagement potential while offering a superior solubility profile for biochemical assay conditions [1].
vs. 3-methyl est. ΔlogP +0.6, 3-isopropyl Δ +1.5
| Evidence Dimension | Lipophilicity (logP) and aqueous solubility (logSw) |
|---|---|
| Target Compound Data | logP = 1.32, logD = 1.32, logSw = -2.44, tPSA = 115.4 Ų |
| Comparator Or Baseline | 3-Methyl analog (MW 328.42, estimated ΔlogP ≈ +0.6); 3-Isopropyl analog (MW 356.47, estimated ΔlogP ≈ +1.5) |
| Quantified Difference | Estimated logP reduction of 0.6–1.5 units relative to 3-substituted analogs; corresponding aqueous solubility advantage. |
| Conditions | Physicochemical measurements from ChemDiv catalog; fragment-based logP estimates for comparators. |
Why This Matters
For high-throughput screening campaigns, compounds with lower logP and higher aqueous solubility exhibit reduced non-specific binding, lower aggregation propensity, and superior dose–response behavior in biochemical assays, directly impacting assay data quality and hit confirmation rates.
- [1] Kim, J. et al. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports 13, 10835 (2023). DOI: 10.1038/s41598-023-37527-w. View Source
